(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine
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Overview
Description
(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a 3,5-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine typically involves the reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzamide derivatives: These compounds share the 3,5-dichlorophenyl moiety and exhibit similar chemical properties.
Cyclopropylamines: Compounds with a cyclopropyl group attached to an amine function, showing comparable reactivity.
Uniqueness
(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine is unique due to its chiral nature and the combination of cyclopropyl and 3,5-dichlorophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11Cl2N |
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Molecular Weight |
216.10 g/mol |
IUPAC Name |
(S)-cyclopropyl-(3,5-dichlorophenyl)methanamine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m0/s1 |
InChI Key |
SRLDAXGWHMTDHZ-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC(=CC(=C2)Cl)Cl)N |
Canonical SMILES |
C1CC1C(C2=CC(=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
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